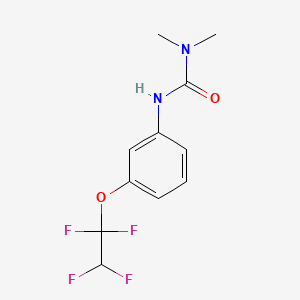

Tetrafluron

Description

Structure

3D Structure

Properties

CAS No. |

27954-37-6 |

|---|---|

Molecular Formula |

C11H12F4N2O2 |

Molecular Weight |

280.22 g/mol |

IUPAC Name |

1,1-dimethyl-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]urea |

InChI |

InChI=1S/C11H12F4N2O2/c1-17(2)10(18)16-7-4-3-5-8(6-7)19-11(14,15)9(12)13/h3-6,9H,1-2H3,(H,16,18) |

InChI Key |

FCAKZZMVXCLLHM-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)OC(C(F)F)(F)F |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)OC(C(F)F)(F)F |

Other CAS No. |

27954-37-6 |

Origin of Product |

United States |

Mechanistic Elucidation of Tetrafluron S Biological Activity in Plant Systems

Cellular and Subcellular Targets of Tetrafluron

The primary herbicidal effect of this compound originates at the cellular level, where it targets fundamental biosynthetic processes essential for cell structure and function.

Herbicides that inhibit lipid biosynthesis are generally categorized into two main groups: those that inhibit the enzyme acetyl-CoA carboxylase (ACCase) and those that inhibit acyl-CoA elongases. lsuagcenter.com ACCase is responsible for converting acetyl-CoA to malonyl-CoA, a foundational step in fatty acid synthesis. lsuagcenter.com this compound, however, is classified under the Herbicide Resistance Action Committee (HRAC) Group Z, indicating a unique and not fully elucidated mechanism that distinguishes it from other lipid synthesis inhibitors. medkoo.com This classification suggests its target within the lipid biosynthesis pathway is different from the more common ACCase or elongase inhibitors.

A direct consequence of inhibiting lipid biosynthesis is the severe disruption of cellular membrane integrity and formation. medkoo.com Cell membranes, composed of a lipid bilayer, are essential for maintaining cellular structure, regulating the passage of substances, and housing critical proteins for various cellular processes. nih.govuvigo.esresearchgate.net The inability to synthesize the necessary lipids prevents the assembly and repair of these membranes. lsuagcenter.comuvigo.es

This disruption leads to a loss of cellular compartmentalization and uncontrolled leakage of cellular contents, which is lethal to the cell. nih.govresearchgate.net The structural failure of the plasma membrane and other internal membranes, such as those of the chloroplasts and mitochondria, cascades into a complete breakdown of cellular function and ultimately, plant death. medkoo.comnih.gov

Systemic Transport and Accumulation within Plant Physiology

This compound is primarily absorbed by the roots of plants and then transported systemically throughout the plant's vascular system. medkoo.com This systemic movement allows the herbicide to reach the meristematic tissues where active cell division and growth occur, maximizing its inhibitory effects on lipid synthesis. The process of moving substances like herbicides through the plant is known as translocation, which occurs primarily via the xylem (for water and minerals from the roots) and phloem (for sugars from the leaves). thesciencehive.co.uksavemyexams.comaocs.org

Research using radiolabeled ¹⁴C-Tetrafluron has provided detailed insights into its transport and accumulation. A study comparing its movement in different plant species revealed significant variations that explain its selective herbicidal action. cambridge.org

Key Research Findings on this compound Translocation:

Differential Absorption and Translocation: The study demonstrated that absorption and subsequent translocation of this compound were limited in tolerant species like peanut and cotton, but significantly higher in susceptible weeds such as jimsonweed and prickly sida. cambridge.org

Rate of Uptake: After just 6 hours, 10-day-old jimsonweed seedlings had absorbed up to 50% of the applied dose, whereas peanut seedlings absorbed only 10%. cambridge.org Within 48 hours, susceptible seedlings of jimsonweed and prickly sida showed almost 100% uptake. cambridge.org

Root-to-Shoot Movement: Autoradiographs confirmed a more rapid and extensive translocation of the herbicide from the roots to the shoots in susceptible species compared to tolerant ones. cambridge.org

This selective absorption, rapid translocation, and subsequent accumulation in susceptible weeds are key factors in this compound's efficacy. cambridge.org

Interactive Data Table: Absorption of ¹⁴C-Tetrafluron in Seedlings

| Plant Species | Age (days) | Time (hours) | Initial Dose (µg) | % Absorption | Susceptibility |

| Jimsonweed | 10 | 6 | 10 | ~50% | High |

| Peanut | 10 | 6 | 10 | ~10% | Low |

| Jimsonweed | 14 | 48 | 10 | ~100% | High |

| Prickly Sida | 14 | 48 | 10 | ~100% | High |

Comparative Mechanistic Analysis: Distinguishing this compound's Action from Related Herbicides (e.g., Photosystem II Inhibitors)

This compound belongs to the phenylurea class of herbicides. researchgate.net Many herbicides in this class, such as Diuron and Linuron, function primarily as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain. researchgate.netumn.edu However, this compound's primary mode of action is distinct.

Photosystem II (PSII) Inhibitors:

Target Site: PSII inhibitors act within the chloroplasts, specifically binding to the D1 protein of the photosystem II complex. unl.eduresearchgate.net

Mechanism: This binding blocks the electron flow from QA to QB, which interrupts the production of ATP and NADPH, the energy and reducing power necessary for CO₂ fixation. unl.edunih.gov

Consequence: The blockage of electron flow leads to the formation of reactive oxygen species, causing rapid oxidative damage to cellular components, particularly lipid membranes, resulting in chlorosis and necrosis. unl.eduresearchgate.net

This compound (Lipid Synthesis Inhibitor):

Target Site: this compound's primary target is an enzyme within the lipid biosynthesis pathway. medkoo.com This process occurs in the stroma of plastids and at the endoplasmic reticulum. lsuagcenter.com

Mechanism: It directly prevents the synthesis of fatty acids, which are the building blocks of lipids. medkoo.comlsuagcenter.com

Consequence: The lack of lipids prevents the formation of new cellular membranes, halting growth and leading to a loss of membrane integrity throughout the cell. medkoo.com

The fundamental difference lies in the initial biochemical pathway targeted. While PSII inhibitors disrupt energy production and cause secondary oxidative damage to membranes, this compound directly halts the production of the structural components of those membranes. medkoo.comunl.eduresearchgate.net This distinction places this compound in a different functional class, despite its structural similarity to other phenylurea herbicides.

Interactive Data Table: Mechanistic Comparison

| Feature | This compound | Typical Photosystem II Inhibitors (e.g., Diuron) |

| Herbicide Class | Phenylurea researchgate.net | Phenylurea researchgate.netumn.edu |

| Primary Mode of Action | Lipid Biosynthesis Inhibition medkoo.com | Photosynthesis Inhibition umn.eduunl.edu |

| Specific Target | Enzyme in lipid synthesis pathway medkoo.comlsuagcenter.com | D1 protein in Photosystem II unl.edunih.gov |

| Primary Effect | Halts production of new cell membranes medkoo.com | Blocks photosynthetic electron flow unl.edu |

| Secondary Effect | Loss of cellular integrity nih.gov | Oxidative stress, lipid peroxidation researchgate.net |

| HRAC Group | Z (Lipid Synthesis Inhibition - unknown target) medkoo.com | 5 / C2 (PSII Inhibition) |

Advanced Synthetic Strategies and Structural Derivatization of Tetrafluron Analogs

Synthetic Methodologies for Fluorinated Analogues of Tetrafluron

The synthesis of this compound analogs is characterized by the need to construct complex hypervalent sulfur-fluoride structures. These methods are crucial for accessing novel chemical entities for biological screening.

A key synthetic route to aryltetrafluoro(polyfluoroalkyl)-λ⁶-sulfanes (ArSF₄R_F) involves the radical addition of arylchlorotetrafluoro-λ⁶-sulfanes (ArSF₄Cl) to fluoroolefins, such as tetrafluoroethylene (B6358150) (TFE). researchgate.netrsc.org This method provides a direct pathway to introduce polyfluoroalkyl groups to the sulfur center. The process typically begins with the synthesis of the ArSF₄Cl precursor. rsc.org The subsequent radical addition to TFE can be initiated by thermal initiators. researchgate.net

Research has explored various initiators and conditions to optimize this reaction. For instance, the reaction of chlorotetrafluoro(phenyl)-λ⁶-sulfane with TFE has been studied using different radical initiators, with the choice of initiator and reaction temperature influencing the yield of the desired product, aryltetrafluoro(polyfluoroethyl)-λ⁶-sulfane. rsc.org The reaction demonstrates tolerance to various functional groups on the aromatic ring, including both electron-donating and electron-withdrawing groups, and can also be applied to heterocyclic systems like pyridines and pyrimidines. rsc.org

Table 1: Synthesis of Aryltetrafluoro(polyfluoroethyl)-λ⁶-sulfane Derivatives via Radical Addition This interactive table presents the yields of various derivatives synthesized through the radical addition of ArSF₄Cl to TFE, highlighting the substrate scope of the reaction.

| Entry | Aryl Group | Product | Yield (%) |

| 1 | Phenyl | Phenyl-SF₄CF₂CF₂Cl | 80 |

| 2 | 4-Fluorophenyl | 4-Fluorophenyl-SF₄CF₂CF₂Cl | 75 |

| 3 | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenyl-SF₄CF₂CF₂Cl | 82 |

| 4 | 4-Methoxyphenyl | 4-Methoxyphenyl-SF₄CF₂CF₂Cl | 65 |

| 5 | 2-Pyridyl | 2-Pyridyl-SF₄CF₂CF₂Cl | 55 |

Data sourced from studies on radical addition reactions. rsc.org

The exploration of novel fluorinated groups is central to developing next-generation agrochemicals. The SF₄R_F and SF₅ moieties are of particular interest due to their unique electronic properties and steric profiles.

The SF₄R_F group , synthesized via methods like the radical addition described above, combines a tetrafluoro-λ⁶-sulfanyl (SF₄) linker with a polyfluoroalkyl (R_F) group. researchgate.netrsc.org This combination results in highly hydrophobic moieties. researchgate.netrsc.org The hydrophobicity of these groups, a critical parameter for agrochemical efficacy, has been quantified, showing that the SF₄ group is significantly more hydrophobic than a difluoromethylene (CF₂) group. researchgate.netrsc.org For example, the hydrophobicity parameter (πPh) for the SF₄CF₂CF₃ group is higher than that of a C₃F₇ group, indicating the substantial hydrophobic contribution of the SF₄ linker. rsc.org

The pentafluorosulfanyl (SF₅) group is often called a "super-trifluoromethyl" group. rsc.orgresearchgate.net This is due to its greater size, lipophilicity, and electronegativity compared to the more common trifluoromethyl (CF₃) group. rsc.orgresearchgate.net Aromatic compounds containing the SF₅ group exhibit high chemical and thermal stability. researchgate.netenamine.nettcichemicals.com Historically, the synthesis of SF₅-containing compounds was challenging, often requiring harsh conditions and hazardous reagents like fluorine gas. eenukraine.com However, recent advancements have led to milder and more accessible synthetic routes, often proceeding through ArSF₄Cl intermediates, which has expanded their use in medicinal and agrochemical research. rsc.orgeenukraine.com The SF₅ moiety has been successfully incorporated into potential insecticides, demonstrating its utility as a valuable functional group for designing new crop-protecting agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy and Selectivity in Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org In the context of this compound analogs, SAR analyses aim to identify the structural features responsible for potent and selective herbicidal action. This involves synthesizing a series of related compounds and evaluating how systematic changes in their structure affect their performance. drugdesign.orgnih.gov

For fluorinated agrochemicals, key molecular properties influenced by the structure include:

Lipophilicity: The introduction of fluorinated groups like SF₄R_F and SF₅ significantly increases a molecule's lipophilicity. rsc.orgresearchgate.net Higher lipophilicity can improve the uptake of the herbicide through the waxy cuticle of weeds and enhance its resistance to being washed off by rain. nih.gov

Electronic Effects: The strong electron-withdrawing nature of moieties like the SF₅ group can influence how the molecule interacts with its biological target. tcichemicals.com

Steric Factors: The size and shape of the substituents are critical. In some molecular scaffolds, even minor steric alterations can lead to a complete loss of biological activity, suggesting a highly specific binding interaction at the target site. rsc.org Conversely, other modifications might enhance efficacy. For example, in a series of SF₅-containing meta-diamide insecticides, the presence and position of methyl groups on the aniline (B41778) ring were found to significantly impact insecticidal activity. nih.govresearchgate.net

Table 2: SAR of SF₅-Containing Meta-Diamide Analogs This table illustrates the impact of structural modifications on the biological activity of insecticide analogs, providing a model for SAR analysis.

| Compound ID | R² Substituent | R³ Substituent | Biological Activity (Mortality % vs. Plutella xylostella) |

| 4a | H | H | 100 |

| 4b | CH₃ | H | 100 |

| 4c | Br | CH₃ | 100 |

| 4d | CH₃ | CH₃ | 100 |

Data adapted from a study on SF₅-containing insecticides, where all tested compounds showed high efficacy. nih.govresearchgate.net

The goal of SAR is to build a model that can predict the activity of unsynthesized compounds, thereby guiding the design of more effective and selective herbicides. drugdesign.org

Chemical Stability and Reactivity of Fluorinated Structures within this compound Derivatives

The stability and reactivity of the core chemical structure are critical for an agrochemical's practical application. The fluorinated sulfur moieties in this compound derivatives, while providing desirable electronic and physical properties, also have unique stability profiles.

Studies comparing the stability of an SF₄ linker to a CF₂ linker have shown that the SF₄ group is more susceptible to degradation. rsc.org Under high-temperature conditions or in the presence of a strong base, a compound containing a Ph-SF₄-R_F structure showed significantly more degradation than its Ph-CF₂-R_F counterpart. rsc.org This suggests that the hypervalent sulfur linkage is less robust than a perfluoroalkyl carbon chain, which could have implications for the environmental persistence of these herbicides.

Table 3: Comparative Degradability of SF₄ vs. CF₂ Linkers This interactive table summarizes the stability of compounds containing SF₄ and CF₂ linkers under different stress conditions.

| Entry | Compound | Conditions | Degradation (%) |

| 1 | PhSF₄CF₂CF₃ | Toluene, 150 °C, 12 h | ~30% |

| 2 | PhCF₂CF₂CF₃ | Toluene, 150 °C, 12 h | 0% |

| 3 | PhSF₄CF₂CF₃ | K₂CO₃, DMF, 80 °C, 1 h | 100% |

| 4 | PhCF₂CF₂CF₃ | K₂CO₃, DMF, 80 °C, 1 h | 34% |

Data sourced from a comparative stability study. rsc.org

Despite this, the SF₅ group is generally regarded as having high chemical and thermal stability. researchgate.netenamine.net The reactivity of these fluorinated groups can be harnessed for further derivatization. For example, transformation reactions have been developed that retain the core SF₄R_F group while modifying other parts of the molecule, demonstrating the group's stability to certain reaction conditions and allowing for the synthesis of a wider range of analogs. rsc.orgresearchgate.net

Computational Chemistry Approaches in this compound Analog Design

Computational chemistry has become an indispensable tool in modern chemical research and development, allowing scientists to design and screen virtual molecules before committing to resource-intensive laboratory synthesis. nextmol.comopenaccessjournals.com By using computer simulations and mathematical models, researchers can predict molecular properties, reaction mechanisms, and biological activity. nextmol.comopenaccessjournals.com

In the design of this compound analogs, computational approaches can be applied in several ways:

Predicting Molecular Properties: Quantum chemistry methods like Density Functional Theory (DFT) can be used to calculate fundamental properties such as the distribution of electron density, the energy of molecular orbitals (HOMO-LUMO gap), and chemical hardness. researchgate.net These parameters can provide insights into the stability and reactivity of new analog designs. researchgate.net

Guiding SAR Studies: Computational models can help rationalize observed structure-activity relationships. By docking virtual analogs into a model of the target enzyme's active site, chemists can visualize binding interactions and understand why certain structural modifications enhance or diminish activity. This process supports the design of new analogs with a higher probability of success. nih.gov

Accelerating Lead Optimization: Computational tools can be used to manage and analyze the data from large series of analogs. nih.gov Algorithms can identify which parts of a molecule are most sensitive to modification and suggest new substituents that are likely to improve target properties, helping to overcome roadblocks in the optimization process. nih.govnih.gov

The integration of these in silico techniques with experimental work creates a more efficient and informed design cycle, accelerating the discovery of novel and effective agrochemicals like this compound analogs. openaccessjournals.com

Environmental Fate and Biogeochemical Transformations of Tetrafluron

Methodological Frameworks for Environmental Fate Studies

The OECD provides a comprehensive set of guidelines for the testing of chemicals, which are internationally recognized for their scientific rigor. oecd.org These guidelines cover various aspects of a chemical's life cycle in the environment, including its degradation, accumulation, and mobility. oecd.orgoecd.org For instance, OECD Test Guidelines (TGs) are available to assess abiotic and biotic degradation processes in soil, water, and sediment. ies-ltd.ch

Key OECD guidelines relevant to the environmental fate of Tetrafluron include:

OECD 307: Aerobic and Anaerobic Transformation in Soil. ies-ltd.ch

OECD 308: Aerobic and Anaerobic Transformation in Water-Sediment Systems. ies-ltd.chcriver.com

OECD 111: Hydrolysis as a Function of pH. criver.comibacon.com

OECD 316: Phototransformation on Soil Surfaces. ies-ltd.chcriver.com

These standardized methods ensure that data on the environmental fate of chemicals are reliable and comparable across different laboratories and regulatory bodies. oecd.org

Degradation Kinetics and Persistence in Edaphic and Aquatic Environments

The persistence of this compound in soil (edaphic) and water (aquatic) environments is determined by its degradation kinetics, which are influenced by a combination of biotic and abiotic factors.

The breakdown of this compound in soil and sediment can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, primarily driven by microbial activity. unesp.brnih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms utilize this compound as a substrate, leading to its transformation and potential mineralization. The rate of aerobic degradation is influenced by soil type, temperature, moisture, and the composition of the microbial community. ajol.info Studies on other organic compounds have shown that aerobic degradation pathways often involve oxidation reactions catalyzed by monooxygenases and dioxygenases. unesp.br

Anaerobic Degradation: In the absence of oxygen, such as in waterlogged soils or deep sediments, anaerobic microorganisms mediate the degradation of this compound. nih.gov The degradation process under these conditions is typically slower than in aerobic environments and may involve different metabolic pathways. nih.govresearchgate.net For some aromatic compounds, anaerobic degradation is initiated by the addition of fumarate. researchgate.net

The rate of degradation is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. frontiersin.org

Phototransformation, or photolysis, is a significant degradation pathway for chemicals exposed to sunlight. researchgate.netxmu.edu.cn The process can occur through two primary mechanisms:

Direct Photolysis: The direct absorption of light energy by the this compound molecule, leading to its chemical alteration.

Indirect Photolysis: The degradation of this compound is facilitated by reactive species, such as hydroxyl radicals, which are generated by other light-absorbing substances in the environment.

The rate of phototransformation is influenced by factors like the intensity and wavelength of light, the presence of photosensitizers, and the chemical properties of the environmental matrix.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis is a key factor in its persistence in aquatic environments. rsc.org

Influence of pH: The rate of hydrolysis can be significantly affected by the pH of the water. ibacon.comactapol.net Some compounds are more susceptible to hydrolysis under acidic or alkaline conditions, while others are stable over a wide pH range. rsc.orgactapol.net

Influence of Temperature: Temperature also plays a crucial role in the rate of hydrolysis. researchgate.netscielo.br Generally, an increase in temperature accelerates the rate of chemical reactions, including hydrolysis. actapol.net

The hydrolytic stability of a compound is typically evaluated at different pH values (e.g., 4, 7, and 9) and temperatures to simulate a range of environmental conditions. ibacon.com

Characterization of Environmental Metabolites and Degradation Products

The degradation of this compound in the environment results in the formation of various metabolites and degradation products. nih.gov Identifying these transformation products is essential for a comprehensive environmental risk assessment, as they may have different toxicological and environmental fate characteristics than the parent compound. ctgb.nl

Primary Metabolites: These are the initial products formed directly from the degradation of this compound. Their identification provides insights into the primary degradation pathways. nih.govembrapa.brnih.gov

Secondary Metabolites: These are formed from the further transformation of primary metabolites. nih.govembrapa.bradvancechemjournal.comresearchgate.net The formation of secondary metabolites can lead to a complex mixture of transformation products in the environment.

Advanced analytical techniques, such as mass spectrometry coupled with chromatography, are employed to identify and quantify these metabolites in environmental samples. nih.govembrapa.br

Pathways of Further Biotransformation and Chemical Transformations

This compound, a member of the phenylurea class of herbicides, undergoes transformation in the environment through both biological and chemical processes. researchgate.net As with other herbicides in this family, its degradation can be a relatively slow process, contributing to its persistence in soil and water systems. researchgate.netfluoridealert.org The primary mechanisms driving its transformation are photochemical reactions and microbial metabolism.

Chemical Transformation: Chemical degradation of phenylurea herbicides is significantly influenced by environmental conditions such as sunlight and pH. researchgate.netresearchgate.net Key chemical transformation pathways include:

Photodegradation: Exposure to UV radiation from sunlight can decompose these compounds. The primary photochemical reactions for substituted phenylurea herbicides involve photolysis of the bond between carbon and a halogen on the aromatic ring, photoelimination, photooxidation, and photorearrangement. researchgate.net For halogenated derivatives like this compound, photohydrolysis represents a principal transformation route. researchgate.net

Hydrolysis: Under acidic or alkaline conditions, this compound can be chemically decomposed through hydrolysis. researchgate.net This process involves the splitting of the molecule by reaction with water. fao.org

Biotransformation: Microorganisms in the soil play a crucial role in the breakdown of herbicides. ucanr.edu The biotransformation of phenylurea herbicides typically follows several well-established reactions, including hydrolysis, oxidation, reduction, and demethylation. ucanr.edu While specific metabolites for this compound are not extensively documented in publicly available literature, the transformation of a similar and widely studied phenylurea herbicide, Diuron, provides a likely model. Diuron's biotransformation yields metabolites such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichloroaniline (B118046) (DCA), primarily through N-demethylation and hydrolysis of the urea (B33335) group. researchgate.net It is plausible that this compound undergoes analogous biotransformation steps, leading to the formation of corresponding demethylated and aniline-type metabolites. The rate and extent of these transformations are dependent on the specific microbial communities present and environmental factors like soil moisture, temperature, and organic matter content. ucanr.edu

The complete degradation of a herbicide molecule through these pathways ultimately results in its mineralization to carbon dioxide, water, and inorganic components, or its incorporation into complex soil organic matter known as humus. ucanr.edu

Soil Sorption, Leaching, and Environmental Mobility Studies

The movement of this compound from the point of application into other environmental compartments, such as groundwater, is largely controlled by its interaction with soil particles (sorption) and its subsequent transport by water (leaching).

Soil Sorption: The tendency of a pesticide to bind to soil particles is quantified by the soil adsorption coefficient (Koc). chemsafetypro.com This value normalizes the partitioning of a chemical between soil organic carbon and water. chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption to soil, leading to low mobility, whereas a low Koc value suggests the chemical is more likely to remain in the soil solution and be mobile. chemsafetypro.com The Koc is a critical input parameter for environmental risk models. ecetoc.org Factors influencing the Koc value include the chemical's properties and soil characteristics like organic matter content, clay mineralogy, and pH. ecetoc.org Specific, experimentally determined Koc values for this compound are not widely available in the reviewed scientific literature.

Leaching and Environmental Mobility: Leaching is the process of pesticide transport through the soil profile with percolating water. fao.org A widely used screening tool to estimate the leaching potential of a pesticide is the Groundwater Ubiquity Score (GUS). orst.edu The GUS index integrates two key pesticide properties: persistence (measured by soil half-life, DT50) and mobility (inversely related to its soil sorption coefficient, Koc). orst.eduresearchgate.net

The GUS index is calculated using the following formula: GUS = log₁₀(DT₅₀) x [4 - log₁₀(Koc)] orst.edu

Where:

DT₅₀ is the soil half-life in days (the time it takes for 50% of the compound to degrade). fao.org

Koc is the soil organic carbon-water (B12546825) partition coefficient. chemsafetypro.com

The resulting GUS value is used to classify the leaching potential of the pesticide.

| GUS Value | Leaching Potential Classification |

|---|---|

| < 1.8 | Low Leacher |

| 1.8 - 2.8 | Transition / Intermediate Leacher |

| > 2.8 | High / Likely Leacher |

While a definitive GUS value for this compound cannot be calculated without a validated Koc value, some research on a compound abbreviated as "TRF" reported a soil half-life (DT50) of approximately 25 to 32 days. researchgate.net If this value represents this compound, it would suggest moderate persistence. However, without the corresponding sorption data, its mobility remains an estimation. Generally, phenylurea herbicides are noted for having reduced soil mobility. uni-hamburg.de

Ecological Implications of this compound Environmental Presence

The presence of this compound in the environment can have significant toxicological effects on non-target organisms, impacting ecosystem health. It is recognized as being persistent in soil and water sediment. fluoridealert.org

Toxicity to Aquatic Organisms: this compound is classified as highly toxic to a range of aquatic life. fluoridealert.org This includes fish, aquatic invertebrates (such as daphnids), algae, and other aquatic plants. fluoridealert.org Acute toxicity is typically measured by the concentration that is lethal to 50% of a test population (LC₅₀) for fish, or the effective concentration that causes a specific adverse effect in 50% of the population (EC₅₀) for invertebrates and algae over a short period. europa.euchemsafetypro.com

| Organism Group | Test Species | Endpoint | Duration | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Fish | Not Specified | LC₅₀ | 96h | 3 | uni-hamburg.de |

| Aquatic Invertebrates | Daphnia | EC₅₀ | 48h | 3 | uni-hamburg.de |

| Algae | Not Specified | IC₅₀ | 72h | 400 | uni-hamburg.de |

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration that causes a 50% inhibition of a biological function, such as growth.

Toxicity to Soil Organisms: The health of the soil ecosystem is also a concern. This compound is considered moderately toxic to earthworms. fluoridealert.org Earthworms are vital "ecosystem engineers" that improve soil structure, nutrient cycling, and water infiltration. nsw.gov.au Exposure to harmful chemicals can reduce their populations and impair these essential functions. Fluoride-containing pollutants, in general, have been shown to impair earthworm growth and reproduction. nih.gov

Furthermore, herbicides can impact soil microbial communities, which are fundamental to soil fertility and health. mdpi.com These microorganisms are responsible for organic matter decomposition and nutrient cycling. mdpi.com While specific studies on this compound's impact on soil microbiota are limited, herbicides as a class can alter microbial populations and inhibit enzymatic activities, with the effect depending on the chemical's properties, concentration, and soil conditions. mdpi.commdpi.com

Ecological Interactions and Agricultural Management Implications of Tetrafluron

Non-Target Plant Response and Crop Tolerance to Tetrafluron Residues

The selective action of this compound and its residual effects in the soil are critical factors influencing its use in agriculture, particularly concerning crop rotation and the health of non-target plants.

Differential Sensitivity and Yield Impacts in Crop Species (e.g., Glycine max, Sorghum bicolor)

Research has shown that different crop species exhibit varying levels of tolerance to this compound residues. In studies comparing the effects of this compound and fluometuron (B1672900) on soybeans (Glycine max) and grain sorghum (Sorghum bicolor), this compound residues were found to be more toxic to both crops. cambridge.org Grain sorghum, however, demonstrated greater tolerance to this compound than soybeans. cambridge.org

Specifically, grain sorghum could be planted three weeks after a banded application of this compound at 1.7 kg/ha without significant reductions in yield. cambridge.org In contrast, soybeans required a waiting period of nine weeks after a broadcast application at the same rate to avoid significant yield loss, especially when a seedbed was prepared. cambridge.org Planting soybeans in untreated soil between banded applications of this compound proved to be a viable option to mitigate yield reductions. cambridge.org The differential tolerance is a key consideration when planning crop rotations in fields previously treated with this herbicide.

Table 1: Crop Tolerance to this compound Residues

| Crop Species | Scientific Name | Tolerance to this compound | Key Findings |

|---|---|---|---|

| Soybean | Glycine max | Low | A 9-week waiting period was necessary after a broadcast application of 1.7 kg/ha to prevent significant yield reduction. cambridge.org |

Residual Activity in Soil and Subsequent Cropping System Performance

The persistence of this compound in the soil, known as its residual activity, can impact subsequent cropping systems. The breakdown of herbicides in the soil is a natural process influenced by factors like soil type, rainfall, and microbial activity. cambridge.orgresearchgate.net The waiting period required before planting a subsequent crop is directly related to the time it takes for the herbicide concentration to decrease to a non-toxic level. cambridge.org

For instance, studies in Tennessee on different soil types indicated that rainfall frequency and intensity play a significant role in the dissipation of urea-type herbicides like this compound. cambridge.orgcambridge.org In situations of cotton stand failure where an alternate crop is needed, the residual toxicity of this compound presents a challenge. cambridge.org While grain sorghum can be a suitable replacement crop with a shorter waiting period, soybean cultivation requires more careful management and potentially longer intervals between the herbicide application and planting to ensure good crop performance. cambridge.org The use of cover crops can also influence the fate of residual herbicides by intercepting the chemical, which may affect its efficacy and persistence in the soil. researchgate.netmdpi.com

Absorption, Translocation, and Accumulation in Non-Target Vegetation (e.g., Gossypium hirsutum, Datura stramonium)

The selective herbicidal action of this compound can be explained by the differences in its absorption, translocation, and accumulation among various plant species. Studies using radiolabeled this compound have provided detailed insights into these physiological processes.

In a comparative study, the absorption and translocation of this compound were limited in peanuts (Arachis hypogaea) and intermediate in cotton (Gossypium hirsutum), while they were significantly high in weeds like jimsonweed (Datura stramonium) and prickly sida (Sida spinosa). cambridge.org After a 6-hour period, 10-day-old jimsonweed seedlings had absorbed as much as 50% of the applied this compound, whereas peanuts absorbed only 10%. cambridge.org After 48 hours, uptake in jimsonweed and prickly sida seedlings approached 100%. cambridge.org

Autoradiographs confirmed that the movement of radioactivity from the roots to the shoots was much more rapid in jimsonweed and prickly sida compared to cotton and peanuts. cambridge.orgresearchgate.net This rapid absorption and accumulation of high concentrations of this compound in susceptible weed species, contrasted with the limited uptake and movement in tolerant crops, is the proposed mechanism for its selective action. cambridge.orgresearchgate.net

Table 2: Absorption and Translocation of this compound in Different Plant Species

| Plant Species | Scientific Name | Absorption Level | Translocation to Shoots |

|---|---|---|---|

| Cotton | Gossypium hirsutum | Intermediate | Slower than in weeds cambridge.orgresearchgate.net |

Efficacy in Weed Control Programs and Application Dynamics

The effectiveness of this compound in weed management programs depends on its herbicidal performance in specific agricultural settings and the optimization of its application methods.

Comparative Herbicidal Performance in Specific Agricultural Contexts (e.g., Cotton)

This compound is one of the urea-type herbicides utilized for weed control in cotton cultivation. cambridge.org Its performance is often compared with other herbicides to develop effective weed management strategies. The control of broadleaf weeds is a significant aspect of cotton production, and herbicides are a key tool. mdpi.com The choice of herbicide and its application method can significantly impact weed control efficacy and crop safety. mdpi.com While specific comparative efficacy data for this compound against a wide range of modern herbicides in cotton is limited in the provided search results, the principle of selecting herbicides based on the target weed spectrum and crop tolerance remains central. insidecotton.com

Optimization of Application Methodologies (e.g., Sequential vs. Tank Mix Combinations)

The method of herbicide application can greatly influence its effectiveness and efficiency. Tank mixing, the practice of combining two or more pesticides in a single spray tank, is a common strategy to broaden the spectrum of controlled weeds and manage herbicide resistance. exactoinc.comhse.gov.uk Following the correct mixing order is crucial to prevent physical and chemical incompatibilities that can reduce the efficacy of the application and potentially damage equipment. exactoinc.compurdue.edu

Sequential applications, where herbicides are applied at different times, offer another approach. This can be particularly useful for managing weeds with different emergence patterns or for applying herbicides with different modes of action to delay the development of resistance. The decision between a tank mix and a sequential application depends on various factors, including the specific herbicides, the target weeds, the crop growth stage, and environmental conditions. hse.gov.uk For residual herbicides like this compound, ensuring the herbicide reaches the soil is critical for its activation and efficacy, which can be influenced by factors like crop residue on the soil surface. mdpi.comsaskpulse.com

Dynamics of Herbicide Resistance Evolution in Target Weeds

The persistent application of herbicides creates a strong selection pressure on weed populations, leading to the evolution of herbicide-resistant individuals. croplife.org.auucanr.edu This evolutionary process is a significant challenge in agriculture, threatening the efficacy of chemical weed control measures. ucdavis.edu Herbicide resistance is defined as the inherited ability of a plant to survive and reproduce after being exposed to a dose of herbicide that would normally be lethal to the wild type. researchgate.netteagasc.ie The development of resistance is a natural evolutionary response to the intense selection imposed by herbicides. erudit.org

Genetic and Population-Level Factors Driving Resistance Development

The evolution of herbicide resistance within a weed population is a complex process influenced by a combination of genetic factors and population dynamics. researchgate.neterudit.org

Initial Frequency of Resistance Alleles: Within any large weed population, a few individuals may naturally possess genes that confer resistance, even before the herbicide is first used. teagasc.ie The rate of resistance evolution is strongly influenced by the initial frequency of these resistance alleles in the population. researchgate.netcambridge.org

Selection Pressure: The intensity of selection is a primary driver of resistance evolution. croplife.org.auerudit.org Repeated and frequent use of the same herbicide or herbicides with the same mode of action imposes strong selection pressure, killing susceptible individuals and allowing resistant ones to survive, reproduce, and increase in frequency over generations. croplife.org.auresearchgate.netnumberanalytics.com

Gene Flow: Resistance can spread through the movement of genes via pollen or seeds from resistant populations to previously susceptible ones. erudit.orgcambridge.orgnumberanalytics.com This can significantly accelerate the spread of resistance across a landscape. cambridge.org

Weed Biology: The biological and ecological characteristics of the weed species play a crucial role. researchgate.netteagasc.ie Species that are highly fecund, have a large soil seed bank, and are outcrossing (like black-grass) are more prone to rapidly developing resistance compared to self-pollinating species. ucdavis.eduteagasc.ie

Genetic Basis of Resistance: The inheritance of the resistance trait affects its rate of evolution. researchgate.netcambridge.org Dominant resistance alleles, for example, tend to spread more quickly in outcrossing populations than recessive alleles because they are expressed even when only one copy is present. erudit.orgcambridge.org Resistance can be monogenic (conferred by a single gene), which is often the case for TSR, or polygenic (controlled by multiple genes), which is common for NTSR. ucdavis.edumdpi.com

Table 2: Key Factors Influencing the Evolution of Herbicide Resistance

| Factor | Influence on Resistance Development |

|---|---|

| Selection Pressure | High and frequent use of the same herbicide mode of action rapidly selects for resistant individuals. croplife.org.aunumberanalytics.com |

| Initial Allele Frequency | The presence of naturally occurring resistant individuals in a population is the starting point for selection. researchgate.netteagasc.ie |

| Gene Flow | Movement of resistant genes via pollen and seeds spreads resistance to new areas. cambridge.orgnumberanalytics.com |

| Weed Biology | High seed production, seed bank longevity, and mating systems (outcrossing vs. selfing) affect the rate of evolution. ucdavis.eduteagasc.ie |

| Inheritance of Resistance | Dominant and single-gene (monogenic) resistance traits can spread faster than recessive or multi-gene (polygenic) traits. cambridge.orgmdpi.com |

| Fitness Cost | Resistance traits may come with a fitness cost, reducing the plant's competitiveness in the absence of the herbicide. ucdavis.edu |

Strategies for Mitigating and Managing Herbicide Resistance (e.g., Integrated Pest Management Principles)

To preserve the long-term effectiveness of herbicides like this compound, a proactive and integrated approach to weed management is essential. croplife.org.au The goal is to reduce the selection pressure for resistance and manage any resistant populations that emerge. researchgate.net This is best achieved through an Integrated Pest Management (IPM) framework, which combines multiple control tactics. msu.eduucanr.edu

Herbicide Rotation and Mixtures: A cornerstone of resistance management is diversifying herbicide use. fbn.comgrowiwm.org This involves rotating herbicides with different modes of action (MOA) between seasons and within the same season. croplife.org.augrdc.com.au Tank-mixing two or more herbicides with different MOAs that are both effective against the target weed is also a powerful strategy. croplife.org.aufbn.com

Cultural Practices: Several farming practices can help suppress weed populations and reduce reliance on herbicides.

Crop Rotation: Diversifying crop rotations disrupts weed life cycles and allows for the use of different weed management strategies, including different herbicide groups. msu.edufbn.com

Cover Crops: Planting cover crops can suppress weeds by competing for light, water, and nutrients, and through allelopathic effects. msu.eduusda.gov

Planting Weed-Free Seed: Preventing the introduction of new weed seeds is a fundamental preventative measure. researchgate.net

Mechanical and Physical Control: Tillage can be used to control weeds, although this must be balanced with soil conservation goals. msu.edu Hand-weeding or cultivation can be effective for controlling small infestations or escaped weeds before they set seed. msu.eduillinois.edu

Scouting and Monitoring: Regularly scouting fields helps to identify weed species, population levels, and any potential control failures early. researchgate.netmsu.edu If resistance is suspected, testing can confirm it and inform future management decisions. teagasc.ie

Preventing Spread: Cleaning equipment, such as combines and tillage tools, before moving between fields can prevent the spread of resistant weed seeds. illinois.edu Managing weeds in field borders and non-crop areas is also important to prevent an influx of weeds into the field. researchgate.net

Table 3: Integrated Strategies for Herbicide Resistance Management

| Strategy | Method | Principle |

|---|---|---|

| Chemical Diversity | Herbicide Rotation & Mixtures | Use multiple herbicide modes of action to reduce selection pressure from any single type. croplife.org.aufbn.com |

| Cultural Control | Crop Rotation | Varies selection pressures and disrupts weed life cycles. msu.edufbn.com |

| Cover Crops | Suppresses weed growth through competition and allelopathy. usda.gov | |

| Mechanical Control | Tillage / Cultivation | Directly removes weeds from the field. msu.edu |

| Prevention | Field Scouting & Record Keeping | Enables early detection of resistant populations and informs management decisions. researchgate.net |

| Sanitation | Clean machinery to prevent the movement of resistant weed seeds between fields. illinois.edu |

Advanced Analytical Methodologies for Characterization and Quantification of Tetrafluron

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of tetrafluron, allowing for its separation from complex matrices and potential transformation products. High-performance liquid chromatography and gas chromatography are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) for Parent Compound and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its metabolites in various samples. nih.gov This technique combines the physical separation capabilities of liquid chromatography with the analytical power of mass spectrometry (MS). wikipedia.org The process begins with the separation of the parent compound and its metabolites using an HPLC system. nih.gov This separation is crucial to isolate individual components from a mixture, a necessary step before accurate measurement. wikipedia.org

Following separation, the sample is introduced into a mass spectrometer. nih.gov The MS component of the system provides detailed structural information, enabling the identification of the drug and its metabolites. nih.gov The use of radiolabelled compounds can significantly aid in the detection and quantification of metabolites. nih.gov For complex biological samples, techniques like liquid-liquid or liquid-solid extraction may be required to clean up the sample and concentrate the metabolites before analysis. nih.gov

In the context of drug metabolism studies, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful. This method allows for the quantification of not only the parent drug but also its various metabolites, including conjugates like glucuronides. nih.gov For instance, a developed HPLC-MS/MS method can quantify numerous parent compounds and their metabolites with a high degree of accuracy and a fast turnaround time. nih.gov This is especially important for understanding the metabolic pathways of a compound. nih.govmdpi.com

Table 1: HPLC Parameters for Analysis

| Parameter | Typical Conditions | Purpose |

| Column | C18 reverse-phase | Separation based on polarity |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) | To elute compounds with a wide range of polarities |

| Detector | Diode Array Detector (DAD), Mass Spectrometer (MS) | For detection and quantification |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation |

| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis |

Gas Chromatography (GC) Applications for Volatile Analytes

Gas chromatography (GC) is an analytical technique used to separate and analyze volatile substances. libretexts.org In GC, a sample is dissolved in a solvent and then vaporized. A chemically inert gas, the mobile phase, carries the vaporized sample through a heated column containing a stationary phase. libretexts.org This technique is unique in that the mobile phase does not interact with the analyte. libretexts.org

GC is particularly useful for analyzing volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). measurlabs.com The technique can be combined with mass spectrometry (GC-MS) for enhanced identification and quantification of these compounds. googleapis.comthermofisher.com Temperature programming, where the column temperature is increased during the analysis, is often employed to effectively separate mixtures with a wide range of boiling points. libretexts.org

The selection of the detector in GC is critical and depends on the specific analytical requirements and regulatory guidelines. thermofisher.com Common detectors include Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), and Mass Spectrometers (MS). thermofisher.com While GC-MS is often preferred for its high confidence in compound identification, other detectors are still widely used for routine monitoring of many volatile compounds. thermofisher.com

Table 2: GC Parameters for Volatile Analyte Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Capillary column with a polar stationary phase | Separation of volatile compounds |

| Carrier Gas | Helium, Nitrogen, or Hydrogen | To carry the sample through the column |

| Injector Temperature | 250-300 °C | To ensure complete vaporization of the sample |

| Oven Temperature Program | Ramped from a low to a high temperature (e.g., 50°C to 250°C) | To separate compounds with different boiling points |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | For detection and identification of analytes |

Spectrometric and Spectroscopic Characterization

Following chromatographic separation, various spectrometric and spectroscopic techniques are employed to elucidate the structure of this compound and its byproducts, as well as to quantify their presence, even at trace levels.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) is a critical tool for the structural elucidation of chemical compounds. currenta.de When combined with separation techniques like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. wikipedia.orgcurrenta.de Tandem mass spectrometry (LC-MS/MS) enhances this capability by providing more detailed structural information through fragmentation analysis. researchgate.netcreative-proteomics.commeasurlabs.com This is particularly useful for identifying unknown compounds or for the trace analysis of substances in complex matrices. creative-proteomics.comalmacgroup.com

High-resolution mass spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, typically to four decimal places. currenta.debioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, which is invaluable for confirming a proposed structure or identifying an unknown. currenta.demeasurlabs.com Different types of mass analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are used to achieve high resolution. chromatographyonline.cominnovareacademics.in The choice of ionization technique, such as electrospray ionization (ESI), is also a key factor in successful analysis. currenta.de

The data obtained from MS, including the molecular ion peak and fragmentation patterns, provides a wealth of information about the structure of a compound. currenta.deresearchgate.net This makes mass spectrometry an indispensable technique in fields ranging from pharmaceutical development to environmental monitoring. wikipedia.orgalmacgroup.com

Table 3: Mass Spectrometry Techniques and Their Applications

| Technique | Primary Application | Key Advantages |

| LC-MS/MS | Targeted quantitative analysis and structural confirmation of known compounds. creative-proteomics.com | High sensitivity and selectivity, excellent for complex mixtures. measurlabs.com |

| HRMS (e.g., Q-TOF, Orbitrap) | Accurate mass measurement for elemental composition determination and identification of unknown compounds. measurlabs.cominnovareacademics.in | Provides high-resolution data, enabling confident structural elucidation. currenta.debioanalysis-zone.com |

| GC-MS | Analysis of volatile and semi-volatile organic compounds. libretexts.orgmeasurlabs.com | Robust and well-established for environmental and food safety applications. chromatographyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used for the structural elucidation and quantitative analysis of organic compounds. mdpi.commeasurlabs.com It operates on the principle of exciting the nuclei of certain atoms within a magnetic field and observing the resulting resonance signals, which provide detailed information about the chemical environment of each nucleus. mdpi.comuni-halle.de This allows for the precise determination of molecular structure, including the type, number, and arrangement of atoms. measurlabs.com

One of the key applications of NMR is the confirmation of molecular structures. uni-halle.de By analyzing the chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule. libretexts.org Different NMR techniques, such as 1H NMR and 13C NMR, provide complementary information about the proton and carbon frameworks of a molecule, respectively. mdpi.com Two-dimensional (2D) NMR techniques can further reveal correlations between different nuclei, aiding in the assignment of complex spectra. uni-halle.de

In addition to structural analysis, NMR is also a valuable tool for assessing the purity of a sample. ox.ac.uk Quantitative NMR (qNMR) allows for the direct determination of the concentration of an analyte by comparing its signal integral to that of a known internal standard. mdpi.comox.ac.uk This method can provide an absolute measure of purity without the need for calibration curves. mdpi.com The ability to detect and quantify impurities makes NMR an essential technique in quality control and for the certification of reference materials. mdpi.commeasurlabs.com

Table 4: NMR Spectroscopy Parameters for Structural Analysis and Purity Assessment

| Parameter | Application | Description |

| Nuclei Observed | Structural Elucidation | 1H, 13C, and other magnetically active nuclei are observed to build a complete picture of the molecule's atomic framework. mdpi.com |

| Solvent | Sample Preparation | Deuterated solvents (e.g., CDCl3, DMSO-d6) are used as they are "invisible" in 1H NMR spectra. measurlabs.com |

| Internal Standard | Purity Assessment | A compound of known purity and concentration (e.g., DSS) is added to the sample for quantitative comparison. ox.ac.uk |

| Pulse Sequence | Advanced Analysis | Specific pulse sequences are used for different types of experiments, such as 1D, 2D, and quantitative NMR, to extract specific structural or quantitative information. uni-halle.de |

| Relaxation Delay | Quantitative Analysis | A sufficient delay between pulses is crucial to ensure complete relaxation of all nuclei for accurate integration and quantification. ox.ac.uk |

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of compounds in solution. libretexts.orgtechnologynetworks.com The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption of light energy causes electrons to be excited from their ground state to a higher energy state. libretexts.org The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. libretexts.orgupi.edu

To perform a quantitative analysis, a calibration curve is typically created using solutions of known concentrations of the compound of interest. libretexts.org The absorbance of the unknown sample is then measured at the wavelength of maximum absorbance (λmax), and its concentration is determined by comparison to the calibration curve. upi.edu The choice of solvent is important, as it should be transparent in the UV region where the analyte absorbs. upi.edu

UV-Vis spectroscopy is a relatively simple, fast, and cost-effective technique, making it suitable for routine quantitative measurements. scribd.com However, it provides limited structural information as the resulting spectra often consist of broad bands. upi.eduscribd.com Therefore, it is often used in conjunction with other analytical techniques for a more comprehensive analysis.

Table 5: Principles of Quantitative UV-Visible Spectroscopy

| Principle | Description | Relevance to this compound Analysis |

| Beer-Lambert Law | States that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution (A = εbc). libretexts.orgupi.edu | This law forms the basis for calculating the concentration of this compound in a sample from its absorbance measurement. |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which a substance shows its strongest absorbance. | Measurements are typically made at λmax to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law. scribd.com |

| Calibration Curve | A graph of absorbance versus concentration for a series of standard solutions. | Used to determine the concentration of an unknown sample by interpolating its absorbance value on the curve. libretexts.org |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength. upi.edu | A characteristic property of this compound that can be used for its identification and quantification. |

Radiochemical Techniques for Tracing Environmental and Metabolic Fate

Radiochemical techniques are indispensable tools for elucidating the environmental fate and metabolic pathways of agrochemicals like this compound. These methods utilize isotopically labeled compounds, known as radiotracers, to track the molecule's movement, transformation, and distribution in complex systems such as soil, water, plants, and animals. ug.edu.plegyankosh.ac.in The use of a radiolabel, most commonly Carbon-14 (¹⁴C), allows for highly sensitive and specific detection, enabling researchers to perform a mass balance and identify minute quantities of the parent compound and its metabolites. selcia.com Such studies are fundamental for creating a comprehensive environmental profile and are often a regulatory requirement for risk assessment. selcia.comamazon.com

The primary principle involves synthesizing this compound with a radioactive isotope, such as ¹⁴C, incorporated into a stable part of its molecular structure, for instance, the phenyl ring. researchgate.net This "ring-labeled ¹⁴C-tetrafluron" behaves chemically and biologically identically to the non-labeled compound, but its radioactive emissions act as a detectable tag. egyankosh.ac.in Common analytical methods for detecting this radioactivity include Liquid Scintillation Counting (LSC), which measures beta particle emissions, and gamma spectrometry for gamma-ray emitting isotopes. longdom.org Through techniques like solvent extraction and chromatography, researchers can separate the parent compound from its breakdown products, allowing for the quantification and identification of each component. longdom.org

Research employing radiolabeled this compound has provided critical insights into its behavior in plants. For example, studies using ring-labeled ¹⁴C-tetrafluron in liquid culture have demonstrated significant differences in its uptake and translocation among various plant species. In these studies, absorption of the herbicide was limited in peanuts, moderate in cotton, and significantly high in weeds like jimsonweed and prickly sida. researchgate.net This differential absorption helps explain the compound's selectivity and efficacy. The research also noted that the absorption of ¹⁴C-tetrafluron increased over time in young seedlings. researchgate.net These findings, which are crucial for understanding efficacy and potential crop injury, are made possible by the ability to trace the radiolabeled molecule within the plant tissues.

Table 1: Illustrative Findings from Radiotracer Studies with ¹⁴C-Tetrafluron

| Parameter Studied | Plant Species | Observation | Significance |

| Absorption & Translocation | Peanut | Limited absorption and subsequent translocation. researchgate.net | Explains crop tolerance. |

| Cotton | Intermediate absorption and translocation. researchgate.net | Provides data on selectivity. | |

| Jimsonweed | Very high absorption and translocation. researchgate.net | Explains high efficacy on this weed species. | |

| Prickly Sida | Very high absorption and translocation. researchgate.net | Explains high efficacy on this weed species. | |

| Time-Dependent Uptake | 10- and 14-day-old seedlings | Absorption of ¹⁴C-tetrafluron increased with time. researchgate.net | Informs application timing for optimal weed control. |

Method Validation and Quality Assurance Protocols in this compound Analysis

The validation of analytical methods is a critical component of quality assurance, ensuring that data generated for the quantification of this compound are reliable, reproducible, and fit for their intended purpose. particle.dkeurachem.org Method validation provides documented evidence that a specific analytical procedure consistently produces a result that meets pre-determined acceptance criteria. americanpharmaceuticalreview.com This process is mandatory for regulatory submissions and routine quality control, adhering to internationally recognized guidelines such as those from the International Council for Harmonisation (ICH). labmanager.comresearchgate.net

A comprehensive validation protocol must be established before the study begins, defining the analytical performance characteristics to be evaluated. npra.gov.mydemarcheiso17025.com These parameters ensure the method is robust, accurate, and precise for the analysis of this compound in various matrices, such as technical grade active ingredient, formulated products, or environmental samples.

Key validation parameters include:

Specificity/Selectivity: This demonstrates that the method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. apvma.gov.au

Linearity: The method's ability to produce test results that are directly proportional to the concentration of this compound within a given range. labmanager.com Linearity is typically evaluated by analyzing a minimum of five concentration levels and assessing the regression analysis for a high correlation coefficient (e.g., r² ≥ 0.999). demarcheiso17025.com

Range: The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. apvma.gov.au For the assay of an active substance, this range is typically 80% to 120% of the test concentration. apvma.gov.aueuropa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples) and is expressed as the percent recovery. europa.eu Accuracy should be assessed at a minimum of three concentration levels, with multiple replicates at each level. europa.eu

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision). labmanager.com

Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment. labmanager.com

Reproducibility: Precision between different laboratories (inter-laboratory trials). labmanager.com

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. particle.dk

Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu This is a critical parameter for impurity testing and residue analysis.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. npra.gov.my

Quality assurance protocols mandate that all validation experiments are documented in detail and that a final validation report is prepared. demarcheiso17025.com This ensures a consistent and controlled application of the analytical method throughout its lifecycle.

Table 2: Key Parameters for Analytical Method Validation of this compound

| Validation Parameter | Description | Typical Acceptance Criteria (Illustrative) |

| Specificity | Ability to measure this compound in the presence of interfering substances. | No interference at the retention time of the analyte peak. |

| Linearity | Proportionality of signal to analyte concentration. | Correlation Coefficient (r²) ≥ 0.999. demarcheiso17025.com |

| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the nominal concentration for an assay. apvma.gov.aueuropa.eu |

| Accuracy | Closeness of the measured value to the true value. | Mean recovery typically between 98-102% for an assay. |

| Precision (Repeatability) | Agreement between replicate analyses of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this level. americanpharmaceuticalreview.com |

| Robustness | Resilience to small, deliberate changes in method parameters. | No significant impact on results; system suitability parameters are met. |

Biotransformation and Metabolism of Tetrafluron in Non Human Biological Systems

Metabolic Fate in Plants (Beyond Herbicidal Action)

The metabolic fate of tetrafluron in plants involves its uptake from the environment, movement throughout the plant's tissues, and subsequent biochemical transformation into various metabolites.

The absorption and translocation of this compound vary significantly among different plant species, which is a key factor in its selective herbicidal action. cambridge.org Studies using radio-labeled ¹⁴C-tetrafluron have shown that the extent of uptake and movement is directly related to a plant's susceptibility. cambridge.org

In a comparative study, herbicide absorption was limited in peanuts (Arachis hypogaea), intermediate in cotton (Gossypium hirsutum), and significantly higher in weeds like jimsonweed (Datura stramonium) and prickly sida (Sida spinosa). cambridge.org The absorption of ¹⁴C-tetrafluron from a liquid culture by the roots of seedlings increased over time. For instance, after 6 hours, 10-day-old jimsonweed seedlings had absorbed approximately 50% of the initial dose, while peanut seedlings absorbed only 10%. cambridge.org Over a 48-hour period, 14-day-old seedlings of jimsonweed and prickly sida demonstrated almost 100% uptake of the available this compound. cambridge.org

Autoradiographs have visually confirmed these differences, showing a much more rapid and extensive translocation of radioactivity from the roots to the shoots in susceptible species like jimsonweed and prickly sida compared to tolerant species like cotton and peanuts. cambridge.org This limited absorption and translocation in cotton and peanuts, contrasted with the rapid uptake and accumulation in weed species, is a primary proposed mechanism for the herbicide's selective action. cambridge.org

Table 1: Comparative Root Absorption of ¹⁴C-Tetrafluron in Seedlings Data sourced from a study on herbicide absorption in various plant species. cambridge.org

| Species | Age (days) | Time (hours) | Absorption (% of initial dose) |

|---|---|---|---|

| Jimsonweed | 10 | 6 | ~50% |

| Peanut | 10 | 6 | ~10% |

| Jimsonweed | 14 | 48 | ~100% |

Once absorbed, this compound undergoes biotransformation within plant cells. Evidence of metabolism is seen in the increase of methanol-extractable ¹⁴C from plant tissues over time, with higher amounts found in weed species compared to crops. cambridge.org This suggests that the absorbed this compound is being converted into other chemical forms.

The formation of insoluble, bound residues is minimal. The largest fraction of methanol-insoluble radioactive material reported was in 14-day-old cotton after 48 hours, and this accounted for only 3.0% of the absorbed radioactivity. cambridge.org While these findings confirm that intracellular biotransformation occurs, detailed public studies identifying the specific metabolite profiles and enzymatic pathways responsible for this compound degradation in various plant species are not extensively available in the current literature. Generally, herbicide metabolism in tolerant plants proceeds through phases of oxidation, reduction, or hydrolysis, followed by conjugation with molecules like glucose or glutathione (B108866) to increase water solubility and reduce toxicity, ultimately leading to sequestration in vacuoles or cell walls. However, the specific metabolites of this compound resulting from these processes in plants like cotton or jimsonweed have not been fully characterized in available research.

Comparative Metabolic Studies Across Non-Human Species

The metabolism of this compound and structurally similar compounds varies across different non-human species, reflecting differences in their enzymatic capabilities.

As established, the metabolic handling of this compound in plants is species-dependent, with susceptible plants like jimsonweed and prickly sida absorbing and translocating the compound much more efficiently than tolerant crop plants like cotton and peanuts. cambridge.org

In animal species, while direct metabolic studies on this compound are limited, data from related compounds provide insight into potential pathways. For instance, studies on the metabolism of tetrafluoroethylene (B6358150) in rats indicate that it can be metabolized, with fluoride (B91410) ions being excreted in the urine. nih.gov This process involves glutathione S-transferases, which catalyze the formation of a glutathione conjugate, a common pathway for detoxifying xenobiotics. nih.gov This suggests that the tetrafluoroethoxy group of this compound could potentially be targeted by a similar conjugation mechanism in mammals.

Furthermore, studies on other substituted urea (B33335) insecticides, such as teflubenzuron, in rats show that the primary metabolic pathway is the hydrolysis of the urea bridge. nih.gov This reaction liberates the constituent aniline (B41778) and benzoyl moieties, which are then further metabolized before excretion. nih.gov It is plausible that this compound would undergo a similar initial hydrolysis step in mammalian systems. The resulting aniline derivative would then undergo further phase I and phase II modifications before elimination. nih.gov These comparisons suggest that while plants, microorganisms, and mammals may share some initial metabolic steps like hydrolysis, the subsequent pathways, particularly for handling the stable fluorinated portion of the molecule, are likely to differ significantly.

Future Research Directions and Interdisciplinary Prospects for Tetrafluron Studies

Development of Novel Agrochemicals Based on Tetrafluron's Structural Core or Mechanism of Action

The foundational structure of this compound and its mode of action as a urea-based herbicide present significant opportunities for the development of new agrochemicals. Phenylurea herbicides, including this compound, are a key group of pesticides used for broad-spectrum weed control in various agricultural and non-agricultural settings. researchgate.net The chemical scaffold of this compound can serve as a template for synthesizing new analogues with potentially improved efficacy, selectivity, or environmental profiles.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: A theoretical quantum study on related phenylurea herbicides like isoproturon, diuron, linuron, and chlorotoluron (B1668836) has already demonstrated the potential to predict chemical reactivity and degradation pathways. researchgate.net Similar computational approaches can be applied to this compound to understand how modifications to its molecular structure affect its herbicidal activity. This can guide the synthesis of new compounds with enhanced performance.

Mechanism of Action Exploration: While the general mechanism of urea (B33335) herbicides is known, further investigation into the specific molecular interactions of this compound with its target site in plants could reveal opportunities for designing more potent inhibitors.

Innovative Formulations: Research into new formulation technologies could lead to more efficient delivery of this compound or its derivatives, potentially reducing the required application rates and minimizing environmental impact.

Advanced Modeling and Predictive Tools for Environmental Behavior

Understanding and predicting the environmental fate of herbicides is paramount for sustainable agriculture. Advanced modeling and predictive tools are becoming increasingly important in assessing the potential for transport, persistence, and transformation of compounds like this compound in the environment.

Key areas for future research include:

Environmental Behavior Modeling: The development of robust measurement instruments and models to evaluate environmental behavior is crucial. nih.gov For this compound, this would involve creating models that can predict its movement and persistence in different soil types, its potential for leaching into groundwater, and its degradation under various environmental conditions. The Theory of Planned Behavior (TPB) has been used as a framework for developing scales to measure environmental behavior, and similar principles can be applied to create predictive models for the environmental impact of herbicides. nih.govresearchgate.net

Predicting Pro-Environmental Behavior: Research into the psychological drivers of pro-environmental behavior can inform the development of strategies to encourage the responsible use of herbicides. mdpi.comseisense.com Models that incorporate factors like environmental attitudes, self-efficacy, and commitment can help predict and promote sustainable practices among farmers. mdpi.com

Structural Equation Modeling (SEM): This statistical technique has been used to understand the relationships between different variables influencing environmental behavior. nih.gov Applying SEM to study the factors that determine the environmental fate of this compound could provide valuable insights for risk assessment and management.

Application of 'Omics' Technologies (e.g., Metabolomics, Proteomics) in Herbicide-Plant Interactions

The suite of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of plant biology. nih.govscitechnol.com These high-throughput approaches offer a holistic view of the molecular responses of plants to external stimuli, such as herbicide application.

Future applications of 'omics' in this compound research include:

Understanding Plant-Herbicide Interactions: Omics technologies can provide a comprehensive analysis of the molecular components involved in the interaction between a plant and a herbicide. scitechnol.com By studying the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in plants treated with this compound, researchers can identify the key pathways and molecules involved in the plant's response. nih.govfrontiersin.orgtaylorfrancis.com

Identifying Resistance Mechanisms: The development of herbicide resistance in weeds is a major challenge for agriculture. Omics approaches can be used to compare susceptible and resistant weed biotypes to identify the genetic and molecular basis of resistance to this compound. taylorfrancis.com This knowledge is essential for developing strategies to manage and mitigate resistance.

Developing Resistant Crops: Understanding the plant's defense mechanisms against herbicides at a molecular level can facilitate the development of crop varieties with enhanced tolerance to this compound, allowing for more effective weed control. taylorfrancis.com

Sustainable Management Strategies for Herbicide Use and Mitigation of Resistance